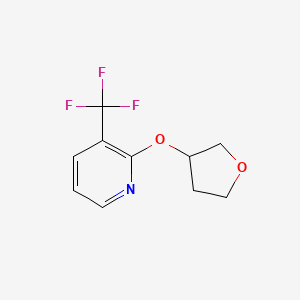

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine

Beschreibung

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) substituent at the 2-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxolane ether moiety may improve solubility and influence pharmacokinetic properties. This compound is hypothesized to have applications in agrochemicals or pharmaceuticals due to structural similarities with patented bioactive molecules .

Eigenschaften

IUPAC Name |

2-(oxolan-3-yloxy)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)8-2-1-4-14-9(8)16-7-3-5-15-6-7/h1-2,4,7H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYVPDOOTFLQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine typically involves the reaction of 3-(trifluoromethyl)pyridine with oxirane (ethylene oxide) under basic conditions. The reaction proceeds through the nucleophilic attack of the pyridine nitrogen on the oxirane ring, leading to the formation of the oxolan-3-yloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxolan-3-yloxy group and trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Groups

The compound’s key structural features are its trifluoromethyl group and oxolane ether. Below is a comparative analysis with analogous pyridine derivatives:

Table 1: Substituent Comparison of Pyridine Derivatives

Key Observations:

- Trifluoromethyl Group : Present in all listed compounds, this group enhances electron-withdrawing effects, improving resistance to oxidative metabolism. Its position (3 vs. 5) affects steric and electronic interactions with biological targets.

- Ether vs. Sulfone/Sulfonamide : The oxolane ether in the target compound may confer better solubility compared to sulfone/sulfonamide groups in analogs like N-methylsulfonyl derivatives, which are bulkier and more lipophilic .

- Heterocyclic Attachments : Compounds with fused imidazo or thiazole rings (e.g., ) exhibit increased rigidity and binding affinity, but reduced synthetic accessibility compared to the simpler oxolane-substituted target compound.

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound is unavailable, inferences can be drawn from structural analogs:

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated pyridines.

- Metabolic Stability : Trifluoromethyl groups reduce CYP450-mediated metabolism, while ethers are generally stable under physiological conditions. This contrasts with sulfonamide-containing analogs (e.g., N-methylsulfonyl derivatives), which may undergo slower hydrolysis .

Biologische Aktivität

2-(Oxolan-3-yloxy)-3-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a trifluoromethyl group and an oxolane (tetrahydrofuran) moiety. This unique combination enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For example, the introduction of trifluoromethyl groups in this compound may improve its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial | TBD |

| 5-amino-2-(trifluoromethyl)pyridine | Methemoglobinemia risk | N/A |

Cytotoxicity and Cancer Research

Studies on similar pyridine derivatives have shown cytotoxic effects against various cancer cell lines. The specific mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth. The cytotoxicity profile of this compound has yet to be fully elucidated but is hypothesized to involve apoptosis induction in cancer cells.

The biological activity of this compound likely involves multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase oxidative stress in target cells, leading to cell death.

- Interaction with Cellular Targets : The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

Recent case studies have highlighted the toxicological aspects associated with similar trifluoromethyl-pyridine compounds. For instance, exposure to 5-amino-2-(trifluoromethyl)pyridine resulted in methemoglobinemia, indicating potential risks associated with handling these compounds without proper precautions . This emphasizes the need for thorough safety evaluations when considering therapeutic applications.

Comparative Analysis

A comparative analysis with related compounds can provide insights into the unique properties of this compound:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-amino-2-(trifluoromethyl)pyridine | Toxicity (methemoglobinemia) | Similar structure; higher toxicity risk |

| Linezolid derivatives | Antibacterial | Known for broad-spectrum activity |

| 3-formylchromone derivatives | Cytotoxicity | Effective against tumor cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.